2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-14(2)18(12-23-20(25)17-8-5-10-22-19(17)21)24-11-9-15-6-3-4-7-16(15)13-24/h3-8,10,14,18H,9,11-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDNZUREYDJDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)C1=C(N=CC=C1)Cl)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide can be represented as follows:
- IUPAC Name : 2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide
- Molecular Formula : C_{15}H_{20}ClN_{2}O
- Molecular Weight : 292.79 g/mol
The biological activity of the compound is primarily attributed to its interaction with G-protein coupled receptors (GPCRs). Recent studies have indicated that compounds with similar structures can act as allosteric modulators of GPCRs, influencing receptor activity without directly activating them . This mechanism may lead to enhanced therapeutic effects with reduced side effects.
Anticancer Activity
Research has demonstrated that compounds derived from isoquinoline structures exhibit significant anticancer properties. In vitro studies have shown that 2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide can induce apoptosis in various cancer cell lines. For instance, a study reported that derivatives of isoquinoline exhibited cytotoxic effects against human tumor cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a comparative study, it was found to possess substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that it exhibited inhibition zones comparable to standard antibiotics such as ciprofloxacin .
Case Studies
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest:
- Bioavailability : Moderate bioavailability with significant plasma protein binding.
- Metabolism : Primarily hepatic metabolism with potential involvement of cytochrome P450 enzymes.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The compound shares structural similarities with several pyridine-3-carboxamide derivatives, differing primarily in substituents on the amide nitrogen and the pyridine ring. Key analogs include:
Key Observations:
- Isoquinoline vs. Indan/Morpholinyl Groups: The target compound’s isoquinoline substituent likely increases lipophilicity compared to morpholinyl analogs (e.g., 400076-83-7), which prioritize solubility . Indan-containing derivatives (e.g., A.3.33) balance stability and potency .
- Chloro vs.
Physicochemical Properties
Comparative data for select analogs:
| Property | Target Compound | 400076-83-7 | A.3.33 |
|---|---|---|---|
| Predicted Boiling Point | N/A | 432.5±45.0 °C | N/A |
| Density | N/A | 1.341±0.06 g/cm³ | N/A |
| pKa | N/A | 10.75±0.70 | N/A |
- The morpholinyl analog (400076-83-7) exhibits moderate solubility (predicted pKa ~10.75), whereas the target compound’s isoquinoline group may lower solubility but improve membrane permeability .
Pharmacological and Metabolic Considerations
- Prodrug Design: highlights prodrugs with isoquinoline and indazolyl groups, suggesting the target compound’s isoquinoline moiety could be leveraged for prodrug strategies to enhance bioavailability .
- Metabolic Stability : Indan-substituted analogs (e.g., A.3.33) demonstrate improved stability due to steric shielding of metabolically labile sites, a feature the target compound may lack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
